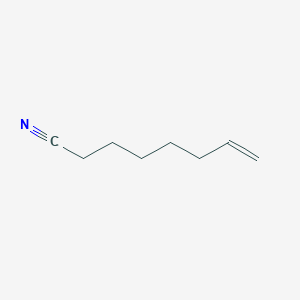

7-Octenenitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

oct-7-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N/c1-2-3-4-5-6-7-8-9/h2H,1,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXOUJUXDEZZIEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20447933 | |

| Record name | 7-Octenenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20447933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5048-29-3 | |

| Record name | 7-Octenenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20447933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 7-Octenenitrile: Structure, Properties, and Applications

Introduction

7-Octenenitrile (CH₂=CH(CH₂)₅C≡N) is a bifunctional linear C8 molecule featuring a terminal alkene and a nitrile group. This unique combination of reactive sites makes it a valuable and versatile building block in modern organic synthesis. Its ability to undergo independent or concerted reactions at either functional group opens pathways to a diverse range of more complex molecules, including amines, carboxylic acids, ketones, and various heterocyclic structures. This guide provides a comprehensive technical overview of this compound, designed for researchers, chemists, and drug development professionals who seek to leverage its chemical potential. We will explore its core chemical properties, spectroscopic signature, reactivity, synthesis, and key applications, offering field-proven insights into its practical use.

Molecular Structure and Identification

The structure of this compound consists of an eight-carbon chain with a carbon-nitrogen triple bond (nitrile) at position 1 and a carbon-carbon double bond (alkene) at position 7.

-

Molecular Formula : C₈H₁₃N[1]

-

IUPAC Name : oct-7-enenitrile[1]

-

CAS Number : 5048-29-3[1]

-

Synonyms : 7-octenonitrile, oct-7-enenitrile, 7-octene-1-nitrile[1]

Caption: 2D skeletal structure of this compound.

Physicochemical Properties

The physical properties of this compound are dictated by its medium-length alkyl chain and the polar nitrile group. While extensive experimental data is not widely published, the following table summarizes key computed and expected properties.

| Property | Value | Source |

| Molecular Weight | 123.20 g/mol | PubChem[1] |

| Molecular Formula | C₈H₁₃N | PubChem[1] |

| Boiling Point | ~195-205 °C | Estimated based on similar nitriles |

| Density | ~0.82 g/mL | Estimated based on similar nitriles |

| XLogP3 | 2.5 | PubChem (Computed)[1] |

| Appearance | Colorless liquid | Expected |

| Solubility | Soluble in common organic solvents (e.g., ethanol, ether, acetone). Sparingly soluble in water. | Expected |

Spectroscopic Analysis for Structure Elucidation

Spectroscopic analysis is essential for confirming the identity and purity of this compound. The key features to identify in each spectrum are derived from its two primary functional groups.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is distinguished by two characteristic, sharp peaks in relatively uncluttered regions of the spectrum.

-

C≡N Stretch : A sharp, strong absorption peak is expected around 2260-2240 cm⁻¹ . This peak is highly indicative of a saturated aliphatic nitrile.[2]

-

C=C Stretch : A medium-intensity peak appears around 1640 cm⁻¹ due to the terminal alkene stretch.

-

=C-H Stretch : A peak of medium intensity is expected just above 3000 cm⁻¹, typically around 3080 cm⁻¹ , corresponding to the vinylic C-H bonds.[3]

-

C-H Stretches : Aliphatic C-H stretching from the methylene groups will appear as strong absorptions just below 3000 cm⁻¹, in the 2850-2960 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides a clear map of the molecule's hydrogen environments.

| Protons (Position) | Approx. δ (ppm) | Multiplicity | Integration | Notes |

| H₂CH - (C7) | 5.7 - 5.9 | ddt | 1H | Complex multiplet due to coupling with terminal =CH₂ and adjacent -CH₂- |

| H₂ C= (C8) | 4.9 - 5.1 | m | 2H | Two distinct multiplets for the two non-equivalent terminal vinylic protons. |

| -CH₂-C≡N (C2) | 2.3 - 2.4 | t | 2H | Triplet, deshielded by the electron-withdrawing nitrile group. |

| =CH-CH₂ - (C6) | 2.0 - 2.2 | q | 2H | Quartet, deshielded by the adjacent double bond. |

| -(CH₂)₃- (C3, C4, C5) | 1.4 - 1.7 | m | 6H | Overlapping multiplets for the central aliphatic chain. |

¹³C NMR: The carbon spectrum confirms the carbon backbone and functional groups.

| Carbon (Position) | Approx. δ (ppm) | Notes |

| -C ≡N (C1) | 119 - 121 | Quaternary carbon, often a weak signal.[4] |

| H₂C=C H- (C7) | ~138 | Deshielded alkene carbon. |

| C H₂= (C8) | ~115 | Shielded terminal alkene carbon. |

| =CH-C H₂- (C6) | 30 - 35 | Allylic carbon. |

| -C H₂-C≡N (C2) | 16 - 18 | Carbon alpha to the nitrile. |

| -(C H₂)₃- (C3, C4, C5) | 25 - 30 | Aliphatic carbons of the main chain. |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will show the molecular ion and characteristic fragmentation patterns.

-

Molecular Ion (M⁺) : A peak at m/z = 123 corresponding to the molecular weight of C₈H₁₃N.[1]

-

Key Fragments : The NIST GC-MS data shows major peaks at m/z = 55, 94, and 41.[1]

-

m/z = 94 : Loss of an ethyl radical (•CH₂CH₃, 29 Da), likely following rearrangement.

-

m/z = 55 : Often corresponds to a C₄H₇⁺ fragment, potentially from cleavage in the middle of the alkyl chain.

-

m/z = 41 : A very common fragment corresponding to the allyl cation (C₃H₅⁺), which can be readily formed by cleavage at the C5-C6 bond (beta to the double bond), a highly favorable fragmentation pathway.[5]

-

Reactivity and Synthetic Utility

The value of this compound lies in the orthogonal reactivity of its two functional groups, allowing for selective chemical transformations.

Caption: Key reaction pathways available for this compound.

Reactions of the Nitrile Group

The nitrile group is a versatile precursor to several important nitrogen-containing functionalities.

-

Hydrolysis : Under acidic or basic conditions, the nitrile can be fully hydrolyzed to a carboxylic acid (7-octenoic acid). Milder conditions can be used to stop the reaction at the intermediate amide stage (7-octenamide).[6]

-

Reduction : Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the nitrile to a primary amine (8-amino-1-octene).[7]

-

Organometallic Addition : Grignard reagents (R-MgX) or organolithium reagents add to the electrophilic nitrile carbon. Subsequent hydrolysis of the resulting imine intermediate yields a ketone .[7] This is a powerful C-C bond-forming reaction.

Reactions of the Alkene Group

The terminal double bond undergoes typical electrophilic addition and oxidation reactions.

-

Hydrogenation : Catalytic hydrogenation (e.g., H₂ over Pd/C) selectively reduces the alkene to an alkane, yielding octanenitrile . This reaction is generally performed under conditions that do not affect the nitrile group.

-

Halogenation : Addition of halogens like Br₂ or Cl₂ across the double bond results in the corresponding 7,8-dihalooctanenitrile .

-

Oxidative Cleavage : Ozonolysis (O₃) followed by a reductive workup (e.g., with dimethyl sulfide) will cleave the double bond to yield heptanal and formaldehyde.

Synthesis and Manufacturing

A common and logical laboratory-scale synthesis of this compound starts from the commercially available alcohol, 7-octen-1-ol.[7][8] The synthesis is a two-step process involving the conversion of the hydroxyl group to a good leaving group, followed by nucleophilic substitution with a cyanide source.

Caption: General synthetic workflow for this compound.

Representative Experimental Protocol: Synthesis from 8-Bromo-1-octene

Causality: This protocol is based on the classic Sₙ2 displacement of a halide by a cyanide anion, a robust and widely used method for nitrile synthesis.[9] 8-Bromo-1-octene is chosen as the substrate as it can be readily prepared from 7-octen-1-ol. A polar aprotic solvent like DMSO is used to enhance the nucleophilicity of the cyanide ion and accelerate the reaction.

-

Setup : In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 8-bromo-1-octene (1.0 eq) to anhydrous dimethyl sulfoxide (DMSO).

-

Reagent Addition : Add sodium cyanide (NaCN, 1.2 eq) to the solution. Note: NaCN is highly toxic. Handle with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment.

-

Reaction : Heat the mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 4-8 hours).

-

Workup : Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer with diethyl ether (3x).

-

Purification : Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and remove the solvent under reduced pressure.

-

Final Product : Purify the crude product by vacuum distillation to yield this compound as a colorless liquid.

Applications in Drug Development and Research

The nitrile group is a well-established pharmacophore and a versatile synthetic handle in medicinal chemistry.[10] While this compound itself is not an active pharmaceutical ingredient, it serves as a key intermediate for synthesizing more complex molecular scaffolds.

-

Bioisostere : The nitrile group can act as a bioisostere for a carbonyl group or a terminal alkyne, offering different hydrogen bonding capabilities and metabolic stability.[10]

-

Metabolic Stability : The C≡N triple bond is generally robust and resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.

-

Synthetic Intermediate : As demonstrated in the reactivity section, this compound can be converted into long-chain unsaturated amines, amides, and carboxylic acids. These structures are prevalent in lipids, signaling molecules, and polymer precursors, making it a valuable starting material for their synthesis.

Safety and Handling

This compound must be handled with care, recognizing the hazards associated with aliphatic nitriles.

-

Toxicity : Nitriles are toxic and can be harmful if inhaled, swallowed, or absorbed through the skin. The primary toxic mechanism involves the potential metabolic release of cyanide ions. Always handle in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[11]

-

Handling : Avoid contact with strong acids or strong oxidizing agents. Upon heating or in the presence of acid, nitriles can decompose to release highly toxic hydrogen cyanide gas.

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[11]

-

Disposal : Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is a functionally rich molecule that offers significant strategic advantages in multi-step organic synthesis. Its dual reactivity allows for a wide range of chemical transformations, providing access to diverse molecular architectures. A thorough understanding of its spectroscopic properties is key to its successful use and characterization, while strict adherence to safety protocols is paramount during its handling. For researchers in drug discovery and materials science, this compound represents a potent and versatile tool for the construction of novel and valuable compounds.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10909562, this compound. Available: [Link]

-

Wikipedia (n.d.). Cyanation. Available: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 111369, Octanenitrile, 7-hydroxy-3,7-dimethyl-. Available: [Link]

-

Müller, M., & Volmer, D. (n.d.). Interpretation of mass spectra. Saarland University. Available: [Link]

-

ResearchGate (n.d.). The CI(acetonitrile)/MS/MS spectrum shows the fragmentation of m/z 476... Available: [Link]

- Google Patents (2009). US7595417B2 - Cyanation of aromatic halides.

-

Chemguide (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available: [Link]

-

Michigan State University Department of Chemistry (n.d.). Mass Spectrometry. Available: [Link]

-

U.S. Environmental Protection Agency (n.d.). This compound, 7-methyl-3-methylene-. Available: [Link]

-

The Royal Society of Chemistry (2013). 1H NMR spectrum of Compound 32. Available: [Link]

- Google Patents (1983). EP0069339A2 - Process for producing 7-octen-1-al and derivatives thereof.

-

Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns. Available: [Link]

-

SciELO (2020). RECENT ADVANCES IN CYANATION REACTIONS. Available: [Link]

-

Shodhganga (n.d.). Chapter 1. Available: [Link]

-

National Center for Biotechnology Information (2016). Direct C–H Cyanation of Arenes via Organic Photoredox Catalysis. Available: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 31286, Octanenitrile. Available: [Link]

-

Compound Interest (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Available: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 83203, Oct-7-en-1-ol. Available: [Link]

-

The Good Scents Company (n.d.). undecane nitrile, 2244-07-7. Available: [Link]

-

NP-MRD (n.d.). 13C NMR Spectrum (1D, 150 MHz, Acetonitrile-d3, simulated). Available: [Link]

-

Oregon State University (2022). 13C NMR Chemical Shift. Available: [Link]

-

YouTube (2017). Nitriles IR Spectra and alkenes (with stereoisomerism references). Available: [Link]

-

Spectroscopy Online (2019). Organic Nitrogen Compounds IV: Nitriles. Available: [Link]

-

YouTube (2022). sample 13C NMR spectra of compounds with common functional groups. Available: [Link]

-

EPFL (n.d.). NMR Chemical Shifts of Trace Impurities. Available: [Link]

-

Chemistry LibreTexts (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available: [Link]

-

BRANDTECH Scientific (n.d.). Solvent Boiling Point Chart. Available: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6342, Acetonitrile. Available: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3033030, Citronellyl nitrile. Available: [Link]

Sources

- 1. This compound | C8H13N | CID 10909562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Mass Spectrometry [www2.chemistry.msu.edu]

- 6. EP0069339A2 - Process for producing 7-octen-1-al and derivatives thereof - Google Patents [patents.google.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Oct-7-en-1-ol | C8H16O | CID 83203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Cyanation - Wikipedia [en.wikipedia.org]

- 10. rsc.org [rsc.org]

- 11. 7-OCTEN-1-OL | 13175-44-5 [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 7-Octenenitrile from 1-Octene

Abstract

This technical guide provides a comprehensive overview of the synthesis of 7-octenenitrile from 1-octene, a topic of significant interest for researchers and professionals in drug development and organic synthesis. The primary focus is on the hydrocyanation of 1-octene, a powerful and atom-economical method for the formation of nitriles. This document delves into the mechanistic underpinnings of this transformation, particularly highlighting nickel-catalyzed systems. It further presents detailed experimental protocols, safety considerations crucial for handling cyanide-containing reagents, and a comparative analysis of different catalytic approaches. The guide is structured to offer both theoretical insights and practical, actionable methodologies for laboratory and potential scale-up applications.

Introduction: The Significance of this compound

This compound is a valuable bifunctional molecule possessing both a terminal alkene and a nitrile group.[1] This unique structural feature makes it a versatile intermediate in organic synthesis. The nitrile moiety can be readily transformed into a variety of functional groups, including amines, amides, carboxylic acids, and esters, while the terminal double bond allows for a wide range of addition and polymerization reactions. This dual reactivity opens avenues for the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and specialty polymers.

The direct conversion of a simple, readily available alkene like 1-octene to this compound represents an efficient synthetic strategy. Among the various methods for nitrile synthesis, hydrocyanation stands out as a highly atom-economical process, directly adding a hydrogen and a cyanide group across the double bond.[2][3]

The Core Methodology: Hydrocyanation of 1-Octene

The most prominent and industrially relevant method for the synthesis of nitriles from unactivated alkenes is hydrocyanation.[2][3] This process involves the addition of hydrogen cyanide (HCN) across the double bond of an alkene, catalyzed by a transition metal complex.[2] For terminal alkenes like 1-octene, this reaction can theoretically yield two regioisomers: the linear nitrile (this compound) and the branched nitrile (2-methylheptanenitrile). The regioselectivity is a critical aspect of this synthesis and is heavily influenced by the choice of catalyst and reaction conditions.

Nickel-Catalyzed Hydrocyanation: The Industrial Workhorse

Nickel complexes, particularly those bearing phosphite ligands (P(OR)₃), are the catalysts of choice for the industrial hydrocyanation of alkenes.[2][4] These catalysts have been extensively studied and are employed in large-scale processes such as the synthesis of adiponitrile from butadiene.[3]

2.1.1. The Catalytic Cycle

The generally accepted mechanism for nickel-catalyzed hydrocyanation of an alkene is depicted below.[2][5]

Figure 1: A simplified diagram of the nickel-catalyzed hydrocyanation of a terminal alkene.

The key steps in the catalytic cycle are:

-

Oxidative Addition: Hydrogen cyanide adds to a low-valent nickel(0) complex to form a hydrido-cyanide nickel(II) species.[2]

-

Alkene Coordination: The alkene substrate, 1-octene, coordinates to the nickel center.

-

Migratory Insertion: The alkene inserts into the nickel-hydride bond. This step determines the regioselectivity of the reaction. Insertion leading to the terminal nickel-alkyl species results in the linear nitrile (anti-Markovnikov addition), while insertion leading to the internal nickel-alkyl species produces the branched nitrile (Markovnikov addition). For the hydrocyanation of terminal monoenes using nickel-phosphite catalysts, the linear product is predominantly formed.

-

Reductive Elimination: The nitrile is formed by the reductive elimination of the alkyl and cyanide groups, regenerating the nickel(0) catalyst. This step is often rate-limiting.[2]

2.1.2. The Role of Lewis Acids

The rate of the reductive elimination step can be significantly increased by the addition of a Lewis acid co-catalyst, such as triphenylboron (B(C₆H₅)₃) or aluminum trichloride (AlCl₃).[2][4] The Lewis acid is thought to interact with the cyanide ligand, facilitating its departure from the nickel center.

2.1.3. Catalyst Deactivation

A major challenge in nickel-catalyzed hydrocyanation is catalyst deactivation. The formation of dicyanonickel(II) species, which are unreactive towards alkenes, can occur through reaction of the nickel hydride or alkylnickel intermediates with excess HCN.[2] Maintaining a low concentration of HCN is therefore crucial for catalyst longevity.

Alternative and Safer Cyanide Sources

Due to the extreme toxicity of hydrogen cyanide, significant research has been directed towards the development of safer cyanide sources for laboratory-scale synthesis.

Zinc Cyanide (Zn(CN)₂)

A notable advancement is the use of zinc cyanide as the cyanide source in nickel-catalyzed hydrocyanation of terminal alkenes. This method avoids the direct handling of volatile and highly hazardous HCN. The reaction with aliphatic alkenes, such as 1-octene, has been shown to produce linear nitriles with good to excellent regioselectivity.[6]

Formamide

Another innovative approach involves the in situ generation of HCN from formamide. This novel nickel-catalyzed hydrocyanation of various alkenes provides a safer alternative, with the slow generation of the cyanide source helping to prevent catalyst deactivation.[7]

Experimental Protocol: Nickel-Catalyzed Hydrocyanation of 1-Octene

The following is a representative, generalized protocol for the synthesis of this compound from 1-octene using a nickel catalyst. It is imperative that all manipulations involving cyanide-containing compounds are performed in a well-ventilated fume hood by personnel trained in handling these hazardous materials. [8][9][10][11]

4.1. Materials and Equipment

-

Reagents: 1-octene, a nickel(0) precatalyst (e.g., bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)₂]), a phosphite ligand (e.g., triphenyl phosphite), a cyanide source (e.g., acetone cyanohydrin as a safer alternative to HCN, or zinc cyanide), a Lewis acid (optional, e.g., triphenylboron), and an anhydrous, deoxygenated solvent (e.g., toluene or THF).

-

Equipment: Schlenk line or glovebox for inert atmosphere operations, oven-dried glassware, magnetic stirrer, heating mantle with temperature control, and standard workup and purification apparatus (separatory funnel, rotary evaporator, distillation setup).

4.2. Step-by-Step Procedure

Figure 2: A generalized experimental workflow for the synthesis of this compound.

-

Catalyst Preparation (under inert atmosphere): In a Schlenk flask, dissolve the nickel(0) precatalyst and the phosphite ligand in the anhydrous solvent. Stir the mixture at room temperature to allow for ligand exchange and formation of the active catalyst.

-

Reaction Setup: To the catalyst solution, add 1-octene. If a Lewis acid is used, it should be added at this stage.

-

Cyanide Addition: Slowly add the cyanide source to the reaction mixture at a controlled temperature (e.g., 0 °C or room temperature) to manage the exothermicity and minimize catalyst deactivation.

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-120 °C) and monitor the progress by a suitable analytical technique (e.g., GC-MS or TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and carefully quench any remaining cyanide source according to established safety protocols (e.g., with an alkaline solution of sodium hypochlorite).

-

Purification: Extract the product into an organic solvent, wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure. The crude product can be purified by fractional distillation to yield pure this compound.

4.3. Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and isomeric purity.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and identify any byproducts.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic nitrile (C≡N) and alkene (C=C) functional groups.

| Property | Value |

| Molecular Formula | C₈H₁₃N |

| Molecular Weight | 123.20 g/mol |

| IUPAC Name | oct-7-enenitrile |

| CAS Number | 5048-29-3 |

| Table 1: Key properties of this compound.[1] |

Safety Considerations: Handling Cyanides

Working with cyanides requires strict adherence to safety protocols due to their high toxicity.[8] The cyanide ion is a potent inhibitor of cellular respiration.[8]

-

Engineering Controls: All work with cyanide compounds must be conducted in a properly functioning chemical fume hood.[8][9][10] A designated area for cyanide work should be clearly marked.[10][11]

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (double-gloving is recommended), and safety goggles or a face shield.[8][9][10]

-

Handling Precautions: Never work alone when handling cyanides.[8][11] Avoid contact with acids, which will liberate highly toxic hydrogen cyanide gas.[8][9] Keep cyanide-containing solutions at a basic pH.

-

Waste Disposal: All cyanide-containing waste must be segregated and disposed of as hazardous waste according to institutional and regulatory guidelines.[9]

-

Emergency Procedures: Be familiar with the signs and symptoms of cyanide exposure (e.g., weakness, headache, dizziness, rapid breathing).[8] In case of exposure, seek immediate medical attention. An antidote for cyanide poisoning exists but must be administered by trained medical personnel.[8]

Conclusion

The synthesis of this compound from 1-octene via nickel-catalyzed hydrocyanation is a powerful and well-established method. While the use of highly toxic hydrogen cyanide has been a significant drawback, the development of safer cyanide surrogates has made this transformation more accessible for laboratory synthesis. A thorough understanding of the reaction mechanism, careful control of reaction conditions to maximize regioselectivity and catalyst lifetime, and unwavering adherence to safety protocols are paramount for the successful and safe execution of this synthesis. The resulting this compound is a valuable building block, and its efficient synthesis is of considerable importance to the chemical and pharmaceutical industries.

References

-

Hydrocyanation - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

-

Nickel-catalyzed highly regioselective hydrocyanation of alkenes with Zn(CN)2 - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Retrieved January 17, 2026, from [Link]

-

Cyanides | Division of Research Safety - University of Illinois. (2014, March 24). Retrieved January 17, 2026, from [Link]

-

Ni-Catalyzed hydrocyanation of alkenes with formamide as the cyano source - Green Chemistry (RSC Publishing). (n.d.). Retrieved January 17, 2026, from [Link]

-

Cyanide Standard Operating Procedure Template - Environmental Health & Safety. (n.d.). Retrieved January 17, 2026, from [Link]

-

Nitrile - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

-

GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE - Safe Work Australia. (n.d.). Retrieved January 17, 2026, from [Link]

-

Synthesis of alkenyl nitriles. - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

-

Information on Cyanide Compounds - Stanford Environmental Health & Safety. (n.d.). Retrieved January 17, 2026, from [Link]

-

Nickel catalyzed hydrocyanation of alkenes. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

-

M. E. Tauchert Transition-metal-catalyzed hydrocyanation of alkenes by hydrogen cyanide allows for an atom-economical installati. (n.d.). Retrieved January 17, 2026, from [Link]

-

Cyanide Salts - Environmental Health and Safety - Dartmouth. (n.d.). Retrieved January 17, 2026, from [Link]

-

Nitrile synthesis by oxidation, rearrangement, dehydration - Organic Chemistry Portal. (n.d.). Retrieved January 17, 2026, from [Link]

-

Direct Conversion of Nitriles to Alkene “Isonitriles” - PMC - PubMed Central - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

-

20.7 Chemistry of Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. (n.d.). Retrieved January 17, 2026, from [Link]

-

This compound | C8H13N | CID 10909562 - PubChem - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

-

(PDF) Hydrocyanation in Organic Synthesis - ResearchGate. (2021, January 18). Retrieved January 17, 2026, from [Link]

-

1.1.9 Hydrocyanation of Alkenes - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

-

Hydrocyanation - chemeurope.com. (n.d.). Retrieved January 17, 2026, from [Link]

Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. Hydrocyanation - Wikipedia [en.wikipedia.org]

- 3. Nitrile - Wikipedia [en.wikipedia.org]

- 4. Hydrocyanation [chemeurope.com]

- 5. researchgate.net [researchgate.net]

- 6. Nickel-catalyzed highly regioselective hydrocyanation of alkenes with Zn(CN)2 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. Ni-Catalyzed hydrocyanation of alkenes with formamide as the cyano source - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Cyanides | Division of Research Safety | Illinois [drs.illinois.edu]

- 9. ehs.unm.edu [ehs.unm.edu]

- 10. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 11. ehs.dartmouth.edu [ehs.dartmouth.edu]

Spectroscopic data of 7-octenenitrile (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Elucidation of 7-Octenenitrile

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for this compound, offering researchers, scientists, and drug development professionals a detailed framework for its structural characterization. By integrating data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), we present a holistic view of the molecule's spectroscopic signature.

Introduction to this compound

This compound, a bifunctional molecule with the chemical formula C₈H₁₁N, possesses both a terminal alkene and a nitrile functional group. This unique combination makes it a valuable building block in organic synthesis, particularly in the formation of complex nitrogen-containing compounds and polymers. Accurate and unambiguous structural confirmation is paramount for its application in any synthetic workflow, and this is best achieved through a multi-pronged spectroscopic approach.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry, providing detailed information about the carbon-hydrogen framework. For this compound, both ¹H and ¹³C NMR are employed to assign the specific atomic connectivities.

¹H NMR Spectroscopy

Proton NMR provides information on the number of distinct proton environments and their neighboring protons. The spectrum of this compound is characterized by several key signals corresponding to its aliphatic and vinylic protons.

Table 1: ¹H NMR Data for this compound (CDCl₃, 500 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 5.88 - 5.78 | m | 1H | H-7 |

| 5.05 - 4.98 | m | 2H | H-8 |

| 2.34 | t, J = 7.1 Hz | 2H | H-2 |

| 2.07 | q, J = 7.0 Hz | 2H | H-6 |

| 1.68 | p, J = 7.2 Hz | 2H | H-3 |

| 1.53 - 1.45 | m | 2H | H-4/H-5 |

Causality Behind Assignments:

-

The proton at the C-7 position (H-7) is the most downfield signal in the aliphatic region, appearing as a multiplet due to its coupling with the terminal vinyl protons (H-8) and the protons on C-6.

-

The terminal vinyl protons (H-8) are also significantly downfield due to the anisotropic effect of the double bond.

-

The protons at C-2, adjacent to the electron-withdrawing nitrile group, are observed as a triplet.

-

The remaining methylene protons appear as overlapping multiplets in the upfield region.

¹³C NMR Spectroscopy

Carbon NMR provides a count of the unique carbon environments in the molecule.

Table 2: ¹³C NMR Data for this compound (CDCl₃, 126 MHz)

| Chemical Shift (δ) ppm | Assignment |

| 138.3 | C-7 |

| 119.2 | C-1 |

| 115.0 | C-8 |

| 33.3 | C-6 |

| 28.1 | C-4/C-5 |

| 25.0 | C-3 |

| 16.9 | C-2 |

Causality Behind Assignments:

-

The carbon of the nitrile group (C-1) appears around 119.2 ppm.

-

The two sp² hybridized carbons of the alkene (C-7 and C-8) are found at 138.3 and 115.0 ppm, respectively.

-

The remaining sp³ hybridized carbons of the aliphatic chain are observed in the upfield region.

Experimental Protocol: NMR Sample Preparation

A self-validating protocol ensures reproducibility and accuracy of the obtained NMR data.

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Acquisition: Acquire the ¹H and ¹³C NMR spectra on a 500 MHz spectrometer at room temperature.

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands for its nitrile and alkene moieties.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 2247 | Nitrile (-C≡N) | Stretching |

| 1641 | Alkene (C=C) | Stretching |

| 3079 | =C-H | Stretching |

| 993, 912 | =C-H | Bending (out-of-plane) |

Interpretation of Key Peaks:

-

The sharp, intense absorption at 2247 cm⁻¹ is a definitive indicator of the nitrile functional group.

-

The peak at 1641 cm⁻¹ corresponds to the C=C stretching vibration of the terminal alkene.

-

The absorptions above 3000 cm⁻¹ (3079 cm⁻¹) are characteristic of the C-H stretching of the sp² hybridized carbons of the alkene.

-

The strong bands at 993 and 912 cm⁻¹ are due to the out-of-plane bending vibrations of the vinyl C-H bonds, which are diagnostic for a monosubstituted alkene.

Experimental Protocol: Acquiring an IR Spectrum

-

Sample Preparation: Place a small drop of neat this compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Acquisition: Place the salt plates in the sample holder of an FTIR spectrometer.

-

Background Scan: Perform a background scan with no sample in the beam path.

-

Sample Scan: Acquire the spectrum of the sample, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.

-

Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering further structural confirmation.

The mass spectrum of this compound obtained by electron ionization (EI) shows a molecular ion peak ([M]⁺) at m/z = 123, corresponding to the molecular weight of the compound. The fragmentation pattern provides clues about the molecule's structure. While a detailed fragmentation analysis is beyond the scope of this guide, the presence of the molecular ion peak is a crucial piece of evidence for structural confirmation.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent such as dichloromethane or ethyl acetate.

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into a gas chromatograph (GC) coupled to a mass spectrometer (MS).

-

Separation: The GC separates the sample from the solvent and any impurities.

-

Ionization: As this compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is ionized (typically by electron impact).

-

Detection: The resulting ions are separated by their mass-to-charge ratio and detected, generating the mass spectrum.

Integrated Spectroscopic Analysis Workflow

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. Each method provides a piece of the puzzle, and together they allow for the unambiguous determination of the molecular structure.

Caption: Integrated workflow for the structural elucidation of this compound.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and self-validating framework for the identification and structural confirmation of this compound. The combination of NMR, IR, and MS techniques offers a powerful and synergistic approach, ensuring high confidence in the molecular structure. This detailed understanding is essential for the effective use of this compound in research and development applications.

References

-

National Institute of Standards and Technology (NIST). (n.d.). This compound. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link]

7-octenenitrile CAS number and safety information

An In-Depth Technical Guide to 7-Octenenitrile (CAS No. 5048-29-3): Properties and Safety Protocols

Introduction

This compound is an aliphatic nitrile, a class of organic compounds characterized by a C≡N functional group. Its unique structure, featuring a terminal double bond and a nitrile group, makes it a potentially valuable intermediate in organic synthesis. For researchers, scientists, and drug development professionals, a comprehensive understanding of its chemical identity and associated safety protocols is paramount for its responsible use in a laboratory setting. This guide provides an in-depth overview of this compound, focusing on its definitive identification via its CAS number and a detailed framework for its safe handling, storage, and emergency management.

The Chemical Abstracts Service (CAS) has assigned the number 5048-29-3 to this compound.[1][2][3] This unique numerical identifier is crucial for unambiguously referencing the substance in literature, regulatory databases, and commercial transactions, eliminating confusion with synonyms or other isomers.

Section 1: Chemical and Physical Properties

A foundational aspect of safe laboratory practice is understanding a substance's physical and chemical properties. These characteristics influence its behavior under various conditions and inform decisions regarding storage, handling, and experimental design.

| Property | Value | Source |

| CAS Number | 5048-29-3 | [1][2][3] |

| Molecular Formula | C₈H₁₃N | [1][3] |

| Molecular Weight | 123.2 g/mol | [1][3] |

| IUPAC Name | oct-7-enenitrile | [3] |

| Synonyms | 7-octenonitrile, 7-Octensaeurenitril | [2][3] |

Section 2: Hazard Identification and GHS Classification

Expert Insight: Extrapolating Hazards from Analogous Compounds

In the absence of specific toxicological data, it is a standard risk management practice to analyze the hazards of structurally similar compounds. Octanenitrile (CAS No. 124-12-9), the saturated analogue of this compound, provides a reasonable proxy for potential hazards. The primary concern with many aliphatic nitriles is their potential for metabolic conversion to cyanide, leading to systemic toxicity. Therefore, the GHS classification for octanenitrile should be considered as a minimum safety standard when handling this compound.

| Hazard Class | GHS Category | Hazard Statement | Source |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [4] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | [4] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | [4] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [4] |

| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 | H400: Very toxic to aquatic life | [4] |

Note: This table represents data for the analogue octanenitrile and should be used for precautionary guidance only.

Section 3: Safe Handling and Storage Protocols

Adherence to rigorous handling and storage protocols is the primary mechanism for mitigating the risks associated with this compound. The following procedures are based on general best practices for hazardous nitriles and are designed to protect laboratory personnel and the environment.

Experimental Protocol: Safe Laboratory Handling

-

Engineering Controls : All manipulations of this compound, including weighing, transferring, and use in reactions, must be conducted within a certified chemical fume hood.[5] This is the most critical step to prevent inhalation of potentially toxic vapors.

-

Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is mandatory.

-

Eye Protection : Wear chemical safety goggles and a face shield.[6][7]

-

Hand Protection : Use chemically resistant gloves (e.g., nitrile or neoprene). Double-gloving is recommended. Gloves must be inspected before use and changed immediately if contamination is suspected.[7]

-

Body Protection : Wear a flame-retardant laboratory coat, long pants, and closed-toe shoes.[7][8]

-

-

Preventing Contamination :

-

Hygiene : Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[6][8]

Storage Requirements

Proper storage is essential to maintain chemical integrity and prevent accidental release or hazardous reactions.

-

Store in a tightly closed, properly labeled container.[2]

-

Store away from sources of ignition such as heat, sparks, and open flames.[7][9]

-

Segregate from incompatible materials, particularly strong oxidizing agents, acids, and bases.[7][9]

Section 4: Emergency Procedures

Preparedness is key to managing incidents effectively. All personnel working with this compound must be familiar with the following emergency protocols.

First-Aid Measures

The immediate response to an exposure is critical. Symptoms of nitrile exposure may be delayed.[7]

-

Inhalation : Move the exposed person to fresh air at once. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth) and seek immediate medical attention.[7][11][12]

-

Skin Contact : Immediately remove all contaminated clothing.[8] Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[11] Seek medical attention.

-

Eye Contact : Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][11] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.

-

Ingestion : Do NOT induce vomiting.[7] Rinse the mouth with water. If the person is conscious, give one or two glasses of water to drink.[7] Never give anything by mouth to an unconscious person.[6] Call a poison control center or seek immediate medical attention.

Fire-Fighting Measures

-

Suitable Extinguishing Media : Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[2][6] Water spray can be used to cool containers but may be ineffective at extinguishing the fire.[7]

-

Specific Hazards : The compound may release toxic gases, such as hydrogen cyanide and oxides of nitrogen, upon combustion.[9] Vapors may form explosive mixtures with air.[7]

-

Protective Actions : Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA).[2][6]

Accidental Release Measures

-

Evacuation and Isolation : Evacuate all non-essential personnel from the spill area. Remove all sources of ignition.[2]

-

Ventilation : Ensure adequate ventilation.

-

Containment : Prevent the spill from entering drains or waterways.[2]

-

Cleanup : Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite). Collect the material using spark-proof tools and place it in a suitable, sealed container for disposal.[2][13]

-

Decontamination : Clean the spill area thoroughly.

Emergency Response Workflow

The following diagram outlines the logical flow of actions in the event of a chemical spill.

Caption: Emergency response workflow for a this compound spill.

Conclusion

While this compound (CAS No. 5048-29-3) is a compound with potential utility in scientific research, the current lack of specific public safety and toxicology data demands a highly cautious and proactive approach to its handling. By understanding its fundamental properties, referencing analogous compounds for hazard assessment, and strictly adhering to the comprehensive safety protocols outlined in this guide, researchers can mitigate risks effectively. A culture of safety, grounded in robust engineering controls, proper use of personal protective equipment, and emergency preparedness, is essential for the responsible advancement of science.

References

-

ChemWhat. This compound CAS#: 5048-29-3. [Link]

-

U.S. Environmental Protection Agency (EPA). This compound, 7-methyl-3-methylene- - Substance Details. [Link]

-

National Center for Biotechnology Information, PubChem. This compound. [Link]

-

LookChem. Cas 68648-31-7, Nitriles, C8-18 and C18-unsatd. [Link]

-

Centers for Disease Control and Prevention (CDC), NIOSH. First Aid Procedures for Chemical Hazards. [Link]

-

National Center for Biotechnology Information, PubChem. Octanenitrile. [Link]

-

National Center for Biotechnology Information, PubChem. octanenitrile;(Z)-undec-7-enenitrile. [Link]

-

Angene Chemical. Safety Data Sheet. [Link]

-

Unigel. SAFETY DATA SHEET - HIGH PURITY ACETONITRILE. [Link]

-

Acetonitrile Safety Data Sheet. [Link]

-

New Jersey Department of Health. Acetonitrile - Hazardous Substance Fact Sheet. [Link]

-

International Labour Organization. ICSC 0088 - ACETONITRILE. [Link]

-

Australian and New Zealand Committee on Resuscitation (ANZCOR). Guideline 9.5.1 – First Aid Management of Poisoning. [Link]

-

Electron Microscopy Sciences. Safety Data Sheet. [Link]

-

Australian Government Department of Health. Acetonitrile: Human health tier II assessment. [Link]

-

U.S. Environmental Protection Agency (EPA). Acetonitrile Hazard Summary. [Link]

-

Carl ROTH. Safety Data Sheet: Acetonitrile. [Link]

Sources

- 1. chemwhat.com [chemwhat.com]

- 2. echemi.com [echemi.com]

- 3. This compound | C8H13N | CID 10909562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Octanenitrile | C8H15N | CID 31286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. angenechemical.com [angenechemical.com]

- 7. ICSC 0088 - ACETONITRILE [chemicalsafety.ilo.org]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. emsdiasum.com [emsdiasum.com]

- 11. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 12. nj.gov [nj.gov]

- 13. agilent.com [agilent.com]

Reactivity of the terminal alkene in 7-octenenitrile

An In-depth Technical Guide to the Reactivity of the Terminal Alkene in 7-Octenenitrile

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a highly versatile bifunctional molecule, presenting both a terminal alkene and a nitrile group as reactive handles for complex organic synthesis.[1] This technical guide provides a comprehensive exploration of the synthetic transformations available at the terminal alkene moiety. By delving into the causality behind experimental choices and reaction mechanisms, this document serves as a field-proven resource for professionals engaged in chemical research and pharmaceutical development. We will examine key reactions including hydroformylation, Heck coupling, olefin metathesis, epoxidation, and selective hydrogenation, supported by detailed, self-validating protocols and authoritative references.

Introduction: The Strategic Value of a Bifunctional Building Block

In the landscape of synthetic chemistry, molecules that offer multiple, orthogonally reactive functional groups are of paramount importance. This compound (C₈H₁₃N) is a prime example of such a scaffold.[1] It possesses a terminal carbon-carbon double bond, a site of rich reactivity for additions and cross-coupling reactions, and a nitrile group, a stable precursor to amines, carboxylic acids, and ketones.[2][3][4] The significant aliphatic chain separating these two groups (five methylene units) means that the electronic influence of the weakly electron-withdrawing nitrile group on the nucleophilic character of the π-bond is minimal.[2] This allows the alkene to react in a predictable manner, similar to a simple terminal alkene like 1-octene, while retaining the nitrile for subsequent synthetic elaborations. This guide focuses exclusively on the diverse reactivity of the terminal alkene.

Hydroformylation: Atom-Economical Aldehyde Synthesis

Hydroformylation, or the "oxo process," represents one of the most powerful atom-economical reactions in industrial chemistry, converting alkenes into aldehydes by the addition of a formyl group (-CHO) and a hydrogen atom across the double bond.[5][6] For this compound, this provides a direct pathway to valuable C9 aldehyde-nitrile intermediates.

Causality and Mechanistic Insight

The reaction is catalyzed by transition metal complexes, predominantly rhodium and cobalt, in the presence of synthesis gas (CO/H₂).[5][7] The central challenge and key to synthetic utility is controlling regioselectivity: the choice between the linear (n) nonanal-9-nitrile and the branched (iso) 2-methyl-octanal-8-nitrile. The formation of the linear product is often favored for synthetic purposes. This is achieved by employing bulky phosphine ligands on the rhodium catalyst. These ligands sterically encumber the metal center, making the migratory insertion step that leads to the branched isomer less favorable.

Caption: Simplified hydroformylation cycle for this compound.

Quantitative Data: Ligand Effect on Regioselectivity

The choice of phosphine ligand is the primary determinant of the linear-to-branched (n/iso) product ratio.

| Ligand System | Typical n/iso Ratio | Key Feature |

| Unmodified Rh | 2:1 - 4:1 | Low selectivity |

| Rh + PPh₃ | 8:1 - 15:1 | Moderate steric bulk |

| Rh + Bulky Diphosphine (e.g., BISBI) | >95:5 | Large "bite angle" enforces equatorial coordination |

Experimental Protocol: Selective Linear Hydroformylation

-

Reactor Preparation: A high-pressure stainless-steel autoclave is dried in an oven and cooled under a stream of nitrogen.

-

Catalyst Loading: The reactor is charged with [Rh(acac)(CO)₂] (0.01 mol%) and the desired phosphine ligand (e.g., triphenylphosphine, 10 equivalents relative to Rh) under an inert atmosphere.

-

Substrate Addition: Degassed toluene (as solvent) and this compound (1.0 eq) are added via syringe.

-

Reaction Execution: The reactor is sealed, purged three times with syngas (1:1 H₂/CO), and then pressurized to 20 bar. The mixture is heated to 80 °C with vigorous stirring.

-

Monitoring & Workup: The reaction is monitored by GC analysis of aliquots. Upon completion (typically 4-12 hours), the reactor is cooled to room temperature and vented carefully. The solvent is removed in vacuo, and the resulting aldehyde is purified by vacuum distillation.

The Mizoroki-Heck Reaction: A Pillar of C-C Bond Formation

The Mizoroki-Heck reaction is a Nobel Prize-winning transformation that forges a carbon-carbon bond between an unsaturated halide and an alkene, catalyzed by palladium.[8][9][10] It provides an exceptionally reliable method for the arylation or vinylation of the terminal position of this compound.

Causality and Mechanistic Insight

The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[8] The key steps are:

-

Oxidative Addition: The aryl or vinyl halide adds to a Pd(0) species.

-

Migratory Insertion (Carbopalladation): The alkene coordinates to the Pd(II) complex and inserts into the Pd-Carbon bond. For terminal alkenes, this insertion occurs with high regioselectivity to place the aryl/vinyl group on the terminal carbon and the palladium on the internal carbon, primarily due to steric factors.[11]

-

β-Hydride Elimination: A hydrogen from the adjacent carbon is eliminated, forming the C-C double bond of the product and a Pd-H species.

-

Reductive Elimination: The base regenerates the Pd(0) catalyst from the Pd-H species.

Experimental Workflow: Heck Coupling

Caption: A typical experimental workflow for the Heck reaction.

Experimental Protocol: Palladium-Catalyzed Arylation

-

Vessel Preparation: A round-bottom flask is equipped with a condenser and magnetic stir bar, then flame-dried and cooled under nitrogen.

-

Reagent Loading: Palladium(II) acetate (2 mol%), tri(o-tolyl)phosphine (4 mol%), and potassium carbonate (2.0 eq) are added to the flask.

-

Solvent and Substrate Addition: Anhydrous N,N-Dimethylformamide (DMF), this compound (1.0 eq), and bromobenzene (1.2 eq) are added.

-

Reaction Execution: The mixture is heated to 100 °C and stirred until TLC indicates full consumption of the nitrile.

-

Workup and Purification: The mixture is cooled, diluted with water, and extracted with diethyl ether (3x). The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated. The crude product is purified by flash chromatography on silica gel.

Olefin Metathesis: Reshaping Molecular Architectures

Olefin metathesis uses ruthenium or molybdenum carbene catalysts to "swap" the ends of double bonds, enabling powerful transformations.[12][13] For this compound, cross-metathesis is a particularly valuable tool.

Causality and Application

In Cross-Metathesis (CM) , this compound reacts with a partner alkene to form new products.[12] A key application is its reaction with acrylonitrile, which can be derived from renewable resources, to produce α,ω-bifunctional compounds, with ethylene as the only byproduct, representing a green chemical process.[14] The choice of catalyst (e.g., Grubbs 1st, 2nd, or 3rd generation, Hoveyda-Grubbs) is critical and depends on the steric and electronic properties of the coupling partner.[13]

Caption: Conceptual diagram of cross-metathesis.

Experimental Protocol: Cross-Metathesis with a Partner Alkene

-

Inert Setup: A Schlenk flask is charged with this compound (1.0 eq) and the partner alkene (1.5 eq) in anhydrous dichloromethane under an argon atmosphere.

-

Catalyst Addition: Grubbs 2nd Generation Catalyst (1-5 mol%) is added in one portion. The flask is fitted with a condenser.

-

Reaction Execution: The mixture is stirred at 40 °C. The evolution of ethylene can be observed.

-

Quenching and Purification: After 12 hours, a few drops of ethyl vinyl ether are added to quench the catalyst. The solvent is removed, and the residue is purified by column chromatography to isolate the cross-metathesis product.

Electrophilic Additions: Epoxidation and Hydrogenation

A. Epoxidation

The conversion of the alkene to an epoxide creates a strained three-membered ring, an exceptionally useful intermediate for further functionalization via nucleophilic ring-opening.[15][16]

-

Causality: The π-bond of the alkene acts as a nucleophile, attacking an electrophilic oxygen source.[17][18] Common reagents include peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). The reaction is typically stereospecific.

-

Protocol: To a stirred solution of this compound (1.0 eq) in dichloromethane at 0 °C, a solution of m-CPBA (1.1 eq) in dichloromethane is added dropwise. The reaction is stirred at room temperature until complete, washed with aqueous sodium bicarbonate and sodium thiosulfate, dried, and concentrated to yield the crude epoxide, which can be purified by chromatography.

B. Selective Hydrogenation

The alkene can be saturated to the corresponding alkane without affecting the more resilient nitrile group.[18]

-

Causality: The reaction is performed using heterogeneous catalysis, where H₂ gas adsorbs onto the surface of a metal catalyst (e.g., Palladium on Carbon, Pd/C), followed by coordination of the alkene and stepwise addition of hydrogen atoms.[18][19][20] The conditions required to reduce a nitrile are typically much harsher (higher pressures/temperatures, different catalysts like Raney Nickel or Rhodium), allowing for high selectivity.[19][21][22][23]

-

Protocol: this compound is dissolved in ethanol in a Parr shaker vessel. 10% Pd/C (1 wt%) is added. The vessel is sealed, flushed with nitrogen, then flushed with hydrogen and pressurized to 50 psi H₂. The mixture is shaken at room temperature until hydrogen uptake ceases. The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield pure octanenitrile.

Conclusion

The terminal alkene of this compound is a robust and versatile functional group, offering a gateway to a vast array of molecular structures. Its reactivity profile, largely unencumbered by the distal nitrile, allows for the application of modern synthetic methodologies with predictable and high-yielding outcomes. From atom-economical carbonylations and powerful carbon-carbon bond formations to precise functional group interconversions, this compound stands as a testament to the power of bifunctional building blocks in advancing the goals of research, fine chemical synthesis, and drug development.

References

-

Title: Reactivity of Nitriles Source: Chemistry LibreTexts URL: [Link]

-

Title: Direct Conversion of Nitriles to Alkene “Isonitriles” Source: PMC - PubMed Central - NIH URL: [Link]

-

Title: Reactivity of Nitriles Source: Chemistry LibreTexts URL: [Link]

-

Title: Heck reaction - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Scheme 2. Hydrogenation of octanenitrile as model reaction. Source: ResearchGate URL: [Link]

-

Title: Heck Reaction Source: Organic Chemistry Portal URL: [Link]

-

Title: Nitrile - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Catalytic reversible alkene-nitrile interconversion through controllable transfer hydrocyanation Source: ResearchGate URL: [Link]

-

Title: Heck Reaction | Named Reactions | Organic Chemistry Lessons Source: YouTube URL: [Link]

-

Title: Heck Reaction—State of the Art Source: MDPI URL: [Link]

-

Title: Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts Source: PMC - NIH URL: [Link]

-

Title: Reactions of Alkenes Source: Pearson URL: [Link]

-

Title: Reactivity of Alkenes Source: Chemistry LibreTexts URL: [Link]

-

Title: Mizoroki-Heck Reaction Source: Chem-Station Int. Ed. URL: [Link]

-

Title: Highly (regio)selective hydroformylation of olefins using self-assembling phosphines Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

-

Title: Alkene Reactivity Source: MSU chemistry URL: [Link]

-

Title: Ring Rearrangement Metathesis in 7-Oxabicyclo[2.2.1]heptene (7-Oxanorbornene) Derivatives. Some Applications in Natural Product Chemistry Source: PubMed URL: [Link]

-

Title: this compound Source: PubChem - NIH URL: [Link]

-

Title: 7: Alkenes- Structure and Reactivity Source: Chemistry LibreTexts URL: [Link]

-

Title: Hydroformylation of octene‐1 and side reaction. Source: ResearchGate URL: [Link]

- Title: Catalytic process for the preparation of epoxides from alkenes Source: Google Patents URL

-

Title: (PDF) Ring Rearrangement Metathesis in 7-Oxabicyclo [2.2.1]heptene (7-Oxanorbornene) Derivatives. Some Applications in Natural Product Chemistry Source: ResearchGate URL: [Link]

-

Title: Reactions of Alkenes Source: Organic Chemistry Portal URL: [Link]

- Title: Process for the hydrogenation of nitriles to primary amines Source: Google Patents URL

-

Title: Toward a mild dehydroformylation using base-metal catalysis Source: RSC Publishing URL: [Link]

-

Title: Ring‐Opening Reactions of Epoxides With Titanium(III) Reagents Source: ResearchGate URL: [Link]

-

Title: A green route to nitrogen-containing groups: the acrylonitrile cross-metathesis and applications to plant oil derivatives Source: Green Chemistry (RSC Publishing) URL: [Link]

-

Title: Diastereoselective Synthesis of 7,8-Carvone Epoxides Source: MDPI URL: [Link]

-

Title: A note on synthesis and reactivity towards DNA of glycidonitrile, the epoxide of acrylonitrile Source: Carcinogenesis URL: [Link]

-

Title: (PDF) Hydroformylation Source: ResearchGate URL: [Link]

-

Title: An Immobilized Rh‐Based Solid Molecular Catalyst for the Reductive Hydroformylation of 1‐Octene Source: PMC - NIH URL: [Link]

-

Title: Electrocatalytic hydrogenation of acetonitrile to ethylamine in acid Source: eScholarship.org URL: [Link]

-

Title: Selective hydrogenation of acetonitrile to ethylamine using palladium-based alloy catalysts Source: RSC Publishing - The Royal Society of Chemistry URL: [Link]

Sources

- 1. This compound | C8H13N | CID 10909562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Nitrile - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. An Immobilized Rh‐Based Solid Molecular Catalyst for the Reductive Hydroformylation of 1‐Octene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Heck reaction - Wikipedia [en.wikipedia.org]

- 9. m.youtube.com [m.youtube.com]

- 10. mdpi.com [mdpi.com]

- 11. Mizoroki-Heck Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 12. Metathesis [sigmaaldrich.com]

- 13. React App [pmc.umicore.com]

- 14. A green route to nitrogen-containing groups: the acrylonitrile cross-metathesis and applications to plant oil derivatives - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. US20050222440A1 - Catalytic process for the preparation of epoxides from alkenes - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

- 17. pearson.com [pearson.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. US4739120A - Process for the hydrogenation of nitriles to primary amines - Google Patents [patents.google.com]

- 20. escholarship.org [escholarship.org]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. researchgate.net [researchgate.net]

- 23. Selective hydrogenation of acetonitrile to ethylamine using palladium-based alloy catalysts - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

A Senior Application Scientist's Guide to 7-Octenenitrile: A Versatile Bifunctional Synthon

Abstract

7-Octenenitrile (C₈H₁₃N) is a compelling molecule in modern organic synthesis, distinguished by its unique bifunctional structure that incorporates a terminal alkene and a nitrile group.[1] This arrangement offers orthogonal reactivity, enabling chemists to perform a wide array of selective transformations at either terminus or to engage both functionalities in sophisticated tandem reactions. This guide provides an in-depth exploration of this compound's synthetic potential, detailing its application in key reaction classes such as olefin metathesis, hydroformylation, palladium-catalyzed cross-couplings, and cycloadditions. We will delve into the causality behind experimental designs, present validated protocols, and discuss its emerging role as a precursor for advanced polymers, pharmaceuticals, and agrochemicals.

Introduction: The Strategic Value of this compound

At its core, this compound is a linear eight-carbon chain with a terminal C=C double bond and a terminal cyano (C≡N) group.[1] This structure is deceptively simple, yet it provides a powerful platform for molecular elaboration. The terminal alkene is a gateway to carbon-carbon bond formations and functional group interconversions, while the nitrile group serves as a stable precursor to amines, carboxylic acids, aldehydes, and ketones.[2][3] The separation of these two reactive centers by a flexible five-carbon methylene spacer minimizes electronic interference, allowing for highly chemoselective reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₃N | PubChem[1] |

| Molecular Weight | 123.20 g/mol | PubChem[1] |

| CAS Number | 5048-29-3 | PubChem[1][4] |

| IUPAC Name | oct-7-enenitrile | PubChem[1] |

| Boiling Point | Approx. 175-177 °C | (Estimated) |

| Density | Approx. 0.82 g/cm³ | (Estimated) |

Transformations of the Alkene Moiety: A Hub for C-C Bond Formation

The terminal double bond is arguably the most versatile handle on the this compound scaffold. Its unhindered nature makes it an excellent substrate for a variety of metal-catalyzed and pericyclic reactions.

Olefin Metathesis

Olefin metathesis is a robust tool for forming new carbon-carbon double bonds by scrambling and reforming the bonds of two different alkenes.[5] this compound is an ideal substrate for cross-metathesis (CM) reactions, particularly with the advent of highly efficient and functional-group-tolerant ruthenium-based catalysts like the Grubbs and Hoveyda-Grubbs series.

-

Expertise & Causality: The choice of a second-generation Grubbs' catalyst (e.g., M202, M204) or a Hoveyda-Grubbs catalyst (e.g., M720) is critical. These catalysts, featuring N-heterocyclic carbene (NHC) ligands, offer superior activity and stability compared to first-generation catalysts, especially with electron-deficient or coordinating substrates like nitriles. Cross-metathesis with this compound allows for the direct installation of complex side chains, providing a modular approach to building libraries of functionally diverse long-chain nitriles.

Experimental Protocol: Cross-Metathesis of this compound with Methyl Acrylate

-

Inert Atmosphere: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq) and methyl acrylate (1.5 eq).

-

Solvent: Add anhydrous, degassed dichloromethane (DCM) to achieve a concentration of 0.1 M.

-

Catalyst Addition: Add Grubbs' Second Generation Catalyst (1-2 mol%) to the solution.

-

Reaction: Stir the mixture at 40 °C and monitor the reaction progress by GC-MS. The reaction is driven by the evolution of ethylene gas.

-

Quench: Upon completion, add a few drops of ethyl vinyl ether to quench the catalyst and stir for 30 minutes.

-

Workup: Concentrate the mixture under reduced pressure and purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired (E/Z)-methyl 9-cyano-2-nonenoate.

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Transformations of the Nitrile Moiety: Gateway to Amines and Acids

The nitrile group is a robust and highly valuable functional group, primarily serving as a precursor to primary amines and carboxylic acids.

Reduction to Primary Amines

The reduction of the nitrile to a primary amine (e.g., 8-aminonon-1-ene) is a fundamental transformation.

-

Expertise & Causality: Strong hydride reagents like lithium aluminum hydride (LiAlH₄) are effective but can potentially react with other functional groups. [6]A more selective and industrially scalable method is catalytic hydrogenation. Using catalysts like Raney Nickel or Rh/Al₂O₃ under a hydrogen atmosphere provides a cleaner reduction. The choice of solvent and pressure is key to preventing side reactions and ensuring complete conversion. The resulting amino-alkene is a valuable monomer for specialty polyamides.

Hydrolysis to Carboxylic Acids

Both acidic and basic aqueous conditions can hydrolyze the nitrile group to a carboxylic acid. [3][6]This converts this compound into 7-octenoic acid.

-

Experimental Insight: Basic hydrolysis (e.g., using NaOH or KOH) is often preferred as it is less prone to causing polymerization or isomerization of the double bond compared to harsh acidic conditions. The reaction initially forms the carboxylate salt, which is then protonated in a separate acidic workup step. This two-stage process ensures a high yield of the desired unsaturated carboxylic acid.

Applications in Target-Oriented Synthesis

The true power of this compound lies in its application as a building block for high-value materials and molecules.

Polymer Science

The dual functionality of this compound makes it a unique monomer. While acrylonitrile is a major precursor for carbon fibers and polymers, [7][8]this compound offers distinct advantages.

-

Polymer Precursors: It can be co-polymerized with other monomers via its alkene group to introduce nitrile functionalities into a polymer backbone. These nitrile groups can then be cross-linked or further modified, imparting unique thermal and mechanical properties to the material.

-

Functional Polyamides: After reduction of the nitrile to an amine, the resulting 8-aminonon-1-ene can undergo ring-opening metathesis polymerization (ROMP) or be used in condensation polymerization to create novel polyamides with pendant vinyl groups.

Pharmaceutical and Agrochemical Synthesis

Many modern pharmaceuticals and agrochemicals are complex molecules containing nitrogen heterocycles or long aliphatic chains. [9][10][11]this compound serves as an excellent starting point for building such scaffolds.

-

Scaffold Elaboration: Through a sequence of reactions—for example, a Heck reaction on the alkene followed by a cycloaddition involving the nitrile group—complex polycyclic structures can be assembled. The nitrile itself is a key functional group in many bioactive compounds. [11]* Intermediate for APIs: The synthesis of the antidepressant Agomelatine involves a (7-methoxy-1-naphthyl)acetonitrile intermediate, demonstrating the importance of aryl acetonitrile structures in drug development. [12]this compound provides a flexible aliphatic tether that can be arylated via the Heck reaction to generate similar, yet novel, intermediates.

Table 2: Summary of Key Synthetic Transformations

| Reaction | Reagents & Catalyst | Functional Group Targeted | Product Type |

| Cross-Metathesis | Olefin partner, Grubbs' Cat. | Alkene | Substituted Alkene-Nitrile |

| Hydroformylation | CO/H₂, Rh/phosphine Cat. | Alkene | Aldehyde-Nitrile |

| Heck Reaction | Aryl halide, Pd(0) Cat., Base | Alkene | Arylated Alkene-Nitrile |

| Cycloaddition | Diene (e.g., for Diels-Alder) | Alkene | Cyclic Nitrile |

| Reduction | LiAlH₄ or H₂/Raney Ni | Nitrile | Alkene-Amine |

| Hydrolysis | H₃O⁺ or NaOH, then H⁺ | Nitrile | Alkene-Carboxylic Acid |

Conclusion

This compound is more than a simple chemical; it is a strategic synthon that offers chemists a reliable and versatile toolkit for molecular construction. Its orthogonal reactive sites—the terminal alkene and the nitrile—provide independent control over functionalization, enabling the streamlined synthesis of complex structures. From creating advanced polymer precursors to building scaffolds for new pharmaceuticals and agrochemicals, the applications of this compound are vast and continue to expand. As catalytic methods become more sophisticated, the full potential of this powerful bifunctional building block is only beginning to be realized.

References

- Heck reaction - Wikipedia.

- This compound | C8H13N | CID 10909562 - PubChem - NIH.

- Heck Reaction - Organic Chemistry Portal.

- This compound CAS#: 5048-29-3 • ChemWhat | D

- Heck Reaction | Named Reactions | Organic Chemistry Lessons - YouTube.

- 30.

- Heck Reaction—St

- Olefin Metathesis [Catalysis] | Tokyo Chemical Industry Co., Ltd.(APAC).

- Mizoroki-Heck Reaction | Chem-St

- Olefin Metathesis Applic

- Olefin Met

- Highly (regio)selective hydroformylation of olefins using self-assembling phosphines - Organic & Biomolecular Chemistry (RSC Publishing).

- 30.6: Cycloaddition Reactions - Chemistry LibreTexts.

- Olefin Met

- Olefin metathesis catalysts Archives - C

- Advances in the Application of Acetonitrile in Organic Synthesis since 2018 - MDPI.

- Hydroformylation of octene‐1 and side reaction.

- 1.2: Cycloaddition Reactions - Chemistry LibreTexts.

- Selective reduction of a nitrile to an aldehyde in the presence of an ester?

- Acetonitrile in Pharmaceutical Synthesis: Applications, Quality Considerations, and Procurement Insights - ChemComplex.

- Natural Products in the Discovery of Agrochemicals - CHIMIA.

- Nitrile synthesis by oxidation, rearrangement, dehydr

- 20.7: Chemistry of Nitriles.

- [4 +3] CYCLOADDITIONS: SEVEN MEMBERED RINGS FROM ALLYL C

- Toward a mild dehydroformylation using base-metal c

- 20.11 Synthesis and Reactions of Nitriles | Organic Chemistry - YouTube.

- Acetonitrile as Reagents in Organic Synthesis: Reactions and Applications - ResearchG

- (PDF)

- Acetonitrile: High-Purity Solvent for Pharmaceuticals, Chemical Synthesis & Industrial Applic

- An Immobilized Rh‐Based Solid Molecular Catalyst for the Reductive Hydroformyl

- Polymer Synthesis: - ResearchG

- US8436206B2 - Process for the synthesis of (7-methoxy-1-naphthyl)

- (PDF)

- Synthesis of polyacrylonitrile copolymers as potential carbon fibre precursors in CO2 - Green Chemistry (RSC Publishing).

- CN102190607A - Green synthesis method of pesticide weedicide intermediate ethylsulfonyl acetonitrile - Google P

- (PDF)

- Computational Study of the Formation Reaction of Polyacid Precursors of Glass-Ionomer M

- Nitroacetonitrile as a versatile precursor in energetic m

- Citronellyl nitrile | C10H17N | CID 3033030 - PubChem - NIH.

- Acetonitrile in the Pharmaceutical Industry - Yufeng.

- The Importance of Acetonitrile in the Pharmaceutical Industry and Opportunities for its Recovery

- (PDF)

Sources

- 1. This compound | C8H13N | CID 10909562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemwhat.com [chemwhat.com]

- 5. Olefin Metathesis [Catalysis] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of polyacrylonitrile copolymers as potential carbon fibre precursors in CO2 - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. chemcomplex.com [chemcomplex.com]

- 10. chimia.ch [chimia.ch]

- 11. Acetonitrile in the Pharmaceutical Industry [it.yufenggp.com]